Introduction: The Significance of Deuterium Labeling
Introduction: The Significance of Deuterium Labeling
An In-depth Technical Guide to the Chemical Properties of D3-Methyl Benzoylformate
This guide provides a comprehensive technical overview of D3-Methyl Benzoylformate, a deuterated analog of Methyl Benzoylformate. Designed for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, spectroscopic characterization, and applications of this stable isotope-labeled compound. The insights provided herein are grounded in established chemical principles and field-proven applications, emphasizing the practical utility of deuterium labeling in scientific research.
D3-Methyl Benzoylformate (or Methyl-d3 Benzoylformate) is an isotopologue of Methyl Benzoylformate where the three hydrogen atoms of the methyl ester group are replaced with deuterium (³H or D), a stable isotope of hydrogen. While its fundamental chemical reactivity is nearly identical to its non-deuterated counterpart, the mass difference imparts distinct physical and spectroscopic properties.
The primary utility of D3-Methyl Benzoylformate stems from this mass difference. In quantitative mass spectrometry, it serves as an ideal internal standard for the analysis of Methyl Benzoylformate or related metabolites. Since it co-elutes with the analyte during chromatography and exhibits similar ionization efficiency, but is distinguishable by its higher mass-to-charge ratio (m/z), it allows for precise and accurate quantification, correcting for sample loss during preparation and instrumental variability. Furthermore, its use can be pivotal in mechanistic studies to probe kinetic isotope effects, offering insights into reaction pathways where the C-H bond of the methyl group is involved.
Physicochemical Properties
The macroscopic properties of D3-Methyl Benzoylformate are closely aligned with those of the unlabeled compound. The primary difference is an increase in molecular weight and a slight increase in density due to the heavier deuterium atoms.
| Property | Value | Source(s) |
| IUPAC Name | methyl-d3 2-oxo-2-phenylacetate | - |
| Synonyms | Methyl-d3 Phenylglyoxylate, Benzoylformic Acid Methyl-d3 Ester | [1][2] |
| Molecular Formula | C₉H₅D₃O₃ | [3][4] |
| Molecular Weight | 167.18 g/mol | [3] |
| Appearance | Colorless to pale yellow liquid | [1][3] |
| Boiling Point | ~246-248 °C (at 760 mmHg) | [5][6] |
| Melting Point | ~16 °C | [6][7] |
| Density | ~1.16 g/mL at 25 °C | [5][6] |
| Refractive Index | ~1.525 - 1.527 at 20 °C | [7][8] |
| Solubility | Soluble in organic solvents like ethanol and ether; moderate water solubility (2.02 g/L at 20°C).[3][7] | [3][7] |
Note: Values for boiling point, melting point, density, and refractive index are based on the non-deuterated Methyl Benzoylformate and are expected to be very similar for the D3 analog.
Synthesis and Purification
The synthesis of D3-Methyl Benzoylformate typically involves the esterification of benzoylformic acid with deuterated methanol (Methanol-d4 or Methanol-d3, depending on the desired labeling pattern) or the reaction of a benzoylformic acid derivative with a deuterated methylating agent. A common laboratory-scale approach is an acid-catalyzed esterification.
Experimental Protocol: Acid-Catalyzed Esterification
This protocol describes a representative method for synthesizing D3-Methyl Benzoylformate.
Materials:
-
Benzoylformic acid
-
Methanol-d4 (CD₃OD)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Anhydrous Diethyl Ether
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Saturated Sodium Chloride (NaCl) solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, reflux condenser, separatory funnel, standard glassware
Procedure:
-
Reaction Setup: In a dry round-bottom flask, dissolve benzoylformic acid (1.0 eq) in an excess of Methanol-d4 (CD₃OD, ~10-20 eq).
-
Catalysis: Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid (~0.1 eq) dropwise with stirring.
-
Reflux: Equip the flask with a reflux condenser and heat the mixture to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Workup - Quenching: After cooling to room temperature, slowly pour the reaction mixture into a separatory funnel containing cold water.
-
Extraction: Extract the aqueous layer three times with diethyl ether.
-
Washing: Combine the organic extracts and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and finally, brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude D3-Methyl Benzoylformate can be purified by vacuum distillation or column chromatography on silica gel to obtain the final product with high purity.[6]
Causality Note: The use of excess Methanol-d4 drives the esterification equilibrium towards the product side, maximizing the yield. The acidic catalyst (H₂SO₄) protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by the deuterated methanol.
Synthesis Workflow Diagram
Caption: A generalized workflow for the synthesis and purification of D3-Methyl Benzoylformate.
Spectroscopic Characterization
The key analytical differences between D3-Methyl Benzoylformate and its non-deuterated analog are evident in their respective spectra.
| Technique | Expected Data for D3-Methyl Benzoylformate | Rationale for Difference from C₉H₈O₃ |
| ¹H NMR | Signals corresponding to the phenyl group protons (multiplets, ~7.5-8.0 ppm). Crucially, the singlet typically seen for the methyl ester protons (~3.9 ppm) will be absent. | Deuterium is not detected in standard ¹H NMR spectroscopy, leading to the disappearance of the methyl signal. |
| Mass Spec (EI) | Molecular Ion (M⁺) peak at m/z = 167 . Key fragment ions would include C₆H₅CO⁺ (m/z=105) and C₆H₅⁺ (m/z=77). | The molecular weight is increased by 3 units due to the three deuterium atoms, shifting the M⁺ peak from 164 to 167. |
| ¹³C NMR | Signals for phenyl carbons and two carbonyl carbons. The methyl carbon signal will be present but will appear as a low-intensity multiplet (typically a triplet) due to C-D coupling. | The deuterium nucleus (spin I=1) couples to the adjacent carbon, splitting the signal. The signal intensity is also reduced due to the absence of the Nuclear Overhauser Effect (NOE) from attached protons. |
| Infrared (IR) | C=O stretches (~1730 cm⁻¹ and ~1680 cm⁻¹), aromatic C=C stretches (~1600 cm⁻¹), and C-O stretch (~1250 cm⁻¹). C-D stretching vibrations will appear at a lower frequency (~2100-2250 cm⁻¹) compared to the typical C-H stretches (~2850-3000 cm⁻¹). | The C-D bond is stronger but has a higher reduced mass than the C-H bond, resulting in a lower vibrational frequency according to Hooke's Law. |
Reactivity and Applications
D3-Methyl Benzoylformate is a versatile intermediate with reactivity centered around its ester and α-keto functional groups.[1] It is stable under normal conditions but should be protected from strong oxidizing agents, moisture, and excess heat.[3][9]
Key Reactions:
-
Ester Hydrolysis: Can be hydrolyzed under acidic or basic conditions to yield benzoylformic acid and methanol-d4.[3]
-
Reduction: The ketone can be reduced to an α-hydroxy ester using reducing agents like sodium borohydride.
-
Nucleophilic Addition: The electrophilic keto-carbonyl is susceptible to attack by various nucleophiles.
Primary Applications:
-
Internal Standard in Bioanalysis: Its most significant application is as an internal standard for quantitative analysis of Methyl Benzoylformate and related compounds in complex biological matrices (e.g., plasma, urine) using LC-MS or GC-MS.
-
Metabolic Research: It can be used to trace the metabolic fate of the methyl ester group in biological systems.[10]
-
Pharmaceutical Synthesis: Like its non-deuterated counterpart, it serves as a building block in the synthesis of pharmaceuticals, including anti-inflammatory drugs and antihistamines.[1][8][11] The deuterated version allows for precise quantification of the non-deuterated final product or intermediates.
-
Photoinitiator Research: Methyl Benzoylformate derivatives are used as Norrish Type I photoinitiators in UV-curing applications.[3][12] The D3 analog could be used to study the mechanism of photocleavage.
Reaction Pathway: Base-Catalyzed Hydrolysis
Caption: Mechanism of base-catalyzed hydrolysis of D3-Methyl Benzoylformate.
Safety and Handling
While the toxicological properties of D3-Methyl Benzoylformate have not been fully investigated, it should be handled with the same precautions as Methyl Benzoylformate.[5]
-
Hazards: May cause skin, eye, and respiratory tract irritation.[5][10] Some data suggests it may cause an allergic skin reaction.[10]
-
Handling: Use in a well-ventilated area or fume hood.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[9][14] Avoid inhalation of vapors and direct contact with skin and eyes.[13]
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from incompatible materials such as strong oxidizing agents.[5][9]
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